molecular formula C17H15ClN2O4 B4708815 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorobenzyl)ethanediamide CAS No. 428836-04-8

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorobenzyl)ethanediamide

Cat. No. B4708815
CAS RN: 428836-04-8
M. Wt: 346.8 g/mol
InChI Key: KOFJPMPQKUWVSQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorobenzyl)ethanediamide, also known as BDDA, is a chemical compound that has been increasingly studied in recent years due to its potential therapeutic applications. BDDA belongs to the family of amide derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorobenzyl)ethanediamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorobenzyl)ethanediamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized to achieve high yields and purity. This compound has also been shown to possess a wide range of biological activities, which makes it suitable for use in various types of experiments. However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments. Additionally, the potential side effects of this compound are not fully known, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorobenzyl)ethanediamide. One area of research could be the development of this compound-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another area of research could be the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic effects. Additionally, further research could be conducted to investigate the potential side effects of this compound, which may help to determine its safety for use in humans. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorobenzyl)ethanediamide has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress, which may contribute to its therapeutic effects.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c18-13-4-2-1-3-12(13)9-20-17(22)16(21)19-8-11-5-6-14-15(7-11)24-10-23-14/h1-7H,8-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFJPMPQKUWVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148684
Record name N1-(1,3-Benzodioxol-5-ylmethyl)-N2-[(2-chlorophenyl)methyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

428836-04-8
Record name N1-(1,3-Benzodioxol-5-ylmethyl)-N2-[(2-chlorophenyl)methyl]ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428836-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(1,3-Benzodioxol-5-ylmethyl)-N2-[(2-chlorophenyl)methyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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